2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE
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Overview
Description
2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE is an organic compound that features a benzylsulfanyl group and a pyrrolidinylcarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Acylation Reaction: The benzylsulfanyl chloride is then reacted with 4-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the pyrrolidinylcarbonyl group can interact with amine groups. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE
- 2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanamide
- 2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C20H22N2O2S |
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Molecular Weight |
354.5g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-25-14-16-6-2-1-3-7-16)21-18-10-8-17(9-11-18)20(24)22-12-4-5-13-22/h1-3,6-11H,4-5,12-15H2,(H,21,23) |
InChI Key |
YMAZCJCRERFHOR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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